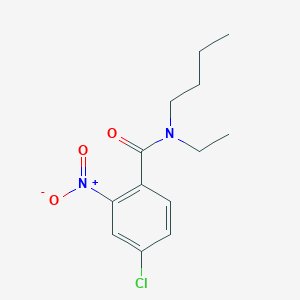![molecular formula C19H19N3O5S2 B4637263 3-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PHENYL 2-NITRO-1-BENZENESULFONATE](/img/structure/B4637263.png)
3-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PHENYL 2-NITRO-1-BENZENESULFONATE
Overview
Description
3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 2-nitro-1-benzenesulfonate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 2-nitro-1-benzenesulfonate typically involves multi-step organic reactions. One common method involves the cyclocondensation of 1,4-binucleophiles with isothiocyanates or related compounds . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 2-nitro-1-benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 2-nitro-1-benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 2-nitro-1-benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione
- 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo-
Uniqueness
3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 2-nitro-1-benzenesulfonate is unique due to its combination of a pyrimidine ring, a phenyl group, and a benzenesulfonate moiety This structure provides distinct chemical and biological properties that are not found in similar compounds
Properties
IUPAC Name |
[3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] 2-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-13-12-19(2,3)20-18(28)21(13)14-7-6-8-15(11-14)27-29(25,26)17-10-5-4-9-16(17)22(23)24/h4-12H,1-3H3,(H,20,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIRCKVXDODHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-5-propyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4637187.png)

![3,5-dimethyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4637203.png)

![[(1-ethyl-2-pyrrolidinyl)methyl][4-(methylthio)benzyl]amine dihydrochloride](/img/structure/B4637209.png)
![N-(4-{[(3-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4637212.png)
![1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE](/img/structure/B4637215.png)

![N~4~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4637231.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4637239.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4637246.png)
![4-[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4637254.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4637275.png)
